molecular formula C14H11ClN2O B7748269 2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one CAS No. 13324-80-6

2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one

Cat. No. B7748269
CAS RN: 13324-80-6
M. Wt: 258.70 g/mol
InChI Key: YTAHHRUYKJSTCG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques like NMR, IR, and UV-Vis spectroscopy, which can provide information about the compound’s functional groups, bonds, and electronic structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction, as well as the reaction mechanism .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .

Mechanism of Action

If the compound has a biological activity, the mechanism of action describes how it interacts with biological systems to exert its effects .

Safety and Hazards

This section would detail the compound’s toxicity, flammability, and environmental impact. It might also include safety precautions for handling and storage .

properties

IUPAC Name

2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8,13,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAHHRUYKJSTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306327
Record name MLS002702065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one

CAS RN

13324-80-6
Record name MLS002702065
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002702065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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